molecular formula C5H5N5O B587303 Guanine-4,8-13C2,7-15N CAS No. 1246814-70-9

Guanine-4,8-13C2,7-15N

Cat. No.: B587303
CAS No.: 1246814-70-9
M. Wt: 154.107
InChI Key: UYTPUPDQBNUYGX-HKTCZLIHSA-N
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Description

Guanine-4,8-13C2,7-15N is a stable isotope-labeled compound of guanine, a purine nucleobase found in DNA and RNA. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, including molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanine-4,8-13C2,7-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotopes. The process involves large-scale synthesis using labeled precursors, followed by purification steps to obtain the final product in high purity. The production is often tailored to meet the specific requirements of research institutions and pharmaceutical companies .

Chemical Reactions Analysis

Types of Reactions

Guanine-4,8-13C2,7-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Guanine-4,8-13C2,7-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Guanine-4,8-13C2,7-15N is primarily related to its role as a labeled nucleobase. It integrates into nucleic acids, allowing researchers to track and study DNA and RNA synthesis, repair, and interactions. The labeled isotopes provide a means to monitor molecular pathways and interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanine-4,8-13C2,7-15N is unique due to its specific labeling at the 4, 8, and 7 positions, which provides distinct advantages in studying guanine-specific interactions and modifications. Its stable isotope labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments .

Properties

CAS No.

1246814-70-9

Molecular Formula

C5H5N5O

Molecular Weight

154.107

IUPAC Name

2-amino-3,7-dihydropurin-6-one

InChI

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1

InChI Key

UYTPUPDQBNUYGX-HKTCZLIHSA-N

SMILES

C1=NC2=C(N1)C(=O)N=C(N2)N

Synonyms

2-Amino-1,9-dihydro-6H-purin-6-one-4,8-13C2,7-15N;  2-Amino-6-hydroxy-1H-purine-4,8-13C2,7-15N;  2-Amino-6-hydroxypurine-4,8-13C2,7-15N;  2-Aminohypoxanthine-4,8-13C2,7-15N;  9H-Guanine-4,8-13C2,7-15N;  2-Amino-hypoxanthine-4,8-13C2,7-15N; 

Origin of Product

United States

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